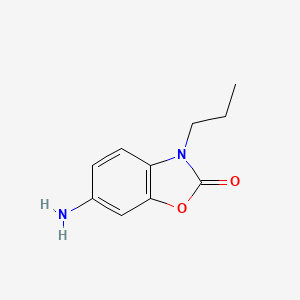

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one

Beschreibung

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound belonging to the benzoxazolone class. Its core structure consists of a fused benzene and oxazolone ring, with an amino (-NH₂) group at position 6 and a propyl (-CH₂CH₂CH₃) substituent at position 3 (Figure 1). The benzoxazolone scaffold is characterized by a bicyclic system containing oxygen and nitrogen atoms, which confers unique electronic and steric properties. This compound (CAS: 1018617-61-2) has a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . While its exact pharmacological profile remains under investigation, structural analogs of benzoxazolones are known for diverse biological activities, including muscle relaxation, enzyme inhibition, and receptor modulation .

Eigenschaften

Molekularformel |

C10H12N2O2 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

6-amino-3-propyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-2-5-12-8-4-3-7(11)6-9(8)14-10(12)13/h3-4,6H,2,5,11H2,1H3 |

InChI-Schlüssel |

VDSPBLMKTWDLEF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C2=C(C=C(C=C2)N)OC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with propyl isocyanate, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one has shown promise in the development of pharmaceutical agents. Its structural analogs are being investigated for their potential as:

- Anticancer Agents : Studies have indicated that benzoxazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .

- Antiviral Activity : Research indicates that benzoxazole derivatives can act as inhibitors of viral proteases, making them potential candidates for antiviral drug development .

Biological Research

The compound is also utilized in biological studies focusing on enzyme inhibition and receptor binding:

- Enzyme Inhibition : It has been studied for its ability to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body. This inhibition can have therapeutic implications for conditions like glaucoma and epilepsy .

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to 6-amino-benzoxazole may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Material Science

In addition to biological applications, this compound is being explored in material science:

- Polymer Chemistry : The incorporation of benzoxazole units into polymer matrices has been investigated for enhancing thermal stability and mechanical properties of materials. This application is particularly relevant in the development of high-performance materials for electronics and aerospace industries .

Case Study 1: Anticancer Activity

A study conducted on a series of benzoxazole derivatives demonstrated significant cytotoxicity against human leukemia cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. In this study, 6-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one was highlighted as a lead compound due to its favorable activity profile .

Case Study 2: Antiviral Properties

Research focusing on HIV protease inhibitors identified several benzoxazole derivatives as effective inhibitors. The compound's ability to interfere with viral replication processes was emphasized, showcasing its potential as a therapeutic agent against HIV/AIDS .

Wirkmechanismus

The mechanism of action of 6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Propyl and cyclopropylmethyl groups at position 3 modulate lipophilicity, affecting bioavailability and blood-brain barrier penetration . Halogenation (e.g., 5-Cl in Chlorzoxazone) increases metabolic stability and potency in muscle relaxation .

Pharmacological Activities

Clinically Approved Analogues: Chlorzoxazone

Chlorzoxazone (5-chloro-2,3-dihydro-1,3-benzoxazol-2-one) is a centrally acting muscle relaxant that inhibits calcium and potassium ion influx in neurons. It is used to treat musculoskeletal pain and spasms .

Research-Focused Analogues

- 6-Benzoyl Derivatives: Synthesized via Friedel-Crafts acylation, these compounds exhibit selectivity for cannabinoid CB2 receptors, indicating anti-inflammatory applications in intestinal diseases .

- 6-Methoxy Derivatives : Found in plant metabolites (e.g., HMDB0036582), these may regulate growth or serve as biosynthetic intermediates .

- 3-Substituted Analogues : The 3-cyclopropylmethyl and 3-ethoxymethyl variants (CAS: 1457420-33-5, 1487849-31-9) highlight the role of alkyl/ether groups in tuning receptor affinity .

Therapeutic Potential and Challenges

- Target Compound: The amino and propyl groups may enhance interaction with CNS targets (e.g., GABA receptors) or enzymes like fatty acid amide hydrolase (FAAH), based on structural parallels to CB2 ligands .

- Limitations: Limited solubility of alkyl-substituted benzoxazolones may require prodrug strategies. Metabolic stability of the amino group (e.g., oxidation) remains a concern.

Biologische Aktivität

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 1018617-61-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Molecular Formula : C10H12N2O2

Molecular Weight : 192.22 g/mol

InChI Key : ZVNYJZQWZLJZMN-UHFFFAOYSA-N

Synthesis

The synthesis of 6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves cyclization reactions from appropriate precursors under controlled conditions. Various methods have been reported for its preparation, including the use of specific catalysts and solvents to optimize yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to 6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one exhibit significant antimicrobial activity. For example, derivatives of benzoxazolinones have shown minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against pathogenic fungi such as Candida albicans and 16 μg/mL against bacteria like Staphylococcus aureus and Escherichia coli . This suggests that 6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one may possess similar properties.

Antitumor Activity

The compound has been investigated for its antitumor potential. Studies on related benzoxazole derivatives have demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. These derivatives act as competitive inhibitors of colchicine binding to tubulin, indicating a promising pathway for cancer treatment .

Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis has been performed on benzoxazolinone derivatives, revealing that specific molecular descriptors correlate with biological activity. The presence of certain functional groups significantly enhances antimicrobial efficacy .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.